Stereochemical Configuration Drives Cathepsin K Inhibitory Activity: (3S) vs. (3R) Cyanopyrrolidine Scaffold
The X‑ray crystal structure of cathepsin K complexed with N2‑[(benzyloxy)carbonyl]-N1‑[(3S)-1‑cyanopyrrolidin-3-yl]-L‑leucinamide (PDB 1YK7) demonstrates that the (3S) configuration directs the nitrile carbon to within 2.0 Å of the catalytic Cys25 sulfur, consistent with covalent bond formation. Molecular modelling of the (3R) epimer in the same site predicts a nitrile–Cys25 distance >7 Å, precluding thioimidate adduct formation [1]. In biochemical assays, the (S,S)‑configured cathepsin K inhibitor exhibits an IC50 of 4.2 nM, while the corresponding (R,R)‑diastereomer shows an IC50 of 310 nM (74‑fold selectivity for the (S)‑configuration) [2].
| Evidence Dimension | Cathepsin K IC50 |
|---|---|
| Target Compound Data | 4.2 nM for (S,S)‑configured cyanopyrrolidine inhibitor (bearing (3S)‑cyanopyrrolidine core) |
| Comparator Or Baseline | 310 nM for (R,R)‑configured inhibitor (bearing (3R)‑cyanopyrrolidine core) |
| Quantified Difference | 74‑fold more potent (S,S vs. R,R) |
| Conditions | Recombinant human cathepsin K; fluorogenic substrate Z‑Phe‑Arg‑AMC; pH 5.5; 25 °C |
Why This Matters
Procuring the (3S)-enantiomer building block is mandatory for synthesizing cathepsin K inhibitors that achieve the low‑nanomolar potency required for therapeutic lead development.
- [1] Barrett, D.G. et al. Bioorg. Med. Chem. Lett. 2005, 15, 3039–3043. (PDB 1YK7: Cathepsin K complex with cyanopyrrolidine inhibitor). View Source
- [2] Barrett, D.G. et al. Bioorg. Med. Chem. Lett. 2005, 15, 3039–3043. (IC50 data for (S,S)‑ and (R,R)‑configured inhibitors). View Source
